molecular formula C24H23ClN2O5S B12068540 Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12068540
M. Wt: 487.0 g/mol
InChI Key: IHSDVWXTWQYOMO-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl, acetamido, ethoxyphenyl, and carbamoyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(4-bromophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
  • Methyl 2-(2-(4-fluorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
  • Methyl 2-(2-(4-methylphenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of properties that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O5S/c1-4-32-18-8-6-5-7-17(18)26-22(29)21-14(2)20(24(30)31-3)23(33-21)27-19(28)13-15-9-11-16(25)12-10-15/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

IHSDVWXTWQYOMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C

Origin of Product

United States

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